molecular formula C11H6ClFOS B1346320 3-(4-Chloro-2-fluorobenzoyl)thiophene CAS No. 898771-47-6

3-(4-Chloro-2-fluorobenzoyl)thiophene

Cat. No.: B1346320
CAS No.: 898771-47-6
M. Wt: 240.68 g/mol
InChI Key: RMBHLKZVKYMVDR-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorobenzoyl)thiophene is a halogenated thiophene derivative characterized by a benzoyl substituent bearing chlorine (4-position) and fluorine (2-position) atoms on the aromatic ring. The thiophene core, a five-membered heterocycle with a sulfur atom, is functionalized at the 3-position with the halogenated benzoyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. While direct data on its synthesis or bioactivity is absent in the provided evidence, inferences can be drawn from structurally analogous compounds in the literature .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBHLKZVKYMVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641853
Record name (4-Chloro-2-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-47-6
Record name (4-Chloro-2-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorobenzoyl)thiophene can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-chloro-2-fluorobenzoyl chloride is reacted with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base. This method provides high yields and is widely used in industrial settings.

Industrial Production Methods

In industrial production, the synthesis of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 3-(4-Chloro-2-fluorobenzoyl)thiophene serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
  • Biology: It is investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
  • Medicine: The compound is explored for potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
  • Industry: It is utilized in producing advanced materials like organic semiconductors and developing new polymers with unique properties.

This compound's biological activity is attributed to its ability to interact with specific molecular targets, modulating the activity of enzymes involved in inflammatory pathways and potentially inhibiting receptors linked to cancer progression. Initial studies suggest it may act by inhibiting pro-inflammatory cytokines, which can reduce inflammation and pain, and by blocking cancer cell proliferation via interference with cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested.

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's potential as an anti-inflammatory agent, showing it can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

Anticancer Properties

This compound has been investigated for its anticancer effects, exhibiting cytotoxicity against various cancer types, including breast and lung cancers, in cell line studies. The compound's IC50 values range from 5 µM to 15 µM across different cancer cell lines, suggesting a promising therapeutic index.

Case Studies

  • Study on Antitubercular Activity: A study evaluated the compound's efficacy against Mycobacterium tuberculosis, with results indicating a significant inhibitory effect on both drug-sensitive and multidrug-resistant strains, with MIC values between 16 µg/mL and 64 µg/mL.
  • Molecular Docking Studies: Computational studies have identified potential molecular targets for this compound, including enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid synthesis in bacteria.

Summary of Biological Activities

Activity TypeObserved EffectsMIC/IC50 Values
AntimicrobialEffective against Gram-positive/negative bacteria32–128 µg/mL
Anti-inflammatoryReduced NO production in macrophagesNot specified
AnticancerCytotoxicity in cancer cell linesIC50: 5–15 µM
AntitubercularInhibitory effect on M. tuberculosisMIC: 16–64 µg/mL

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorobenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s halogenated benzoyl group distinguishes it from other thiophene derivatives:

  • Comparison with Alkyl-Substituted Thiophenes : Polymers like poly[3-(6-chlorohexyl)thiophene] () exhibit lower regioregularity and molar mass than brominated analogs, highlighting how halogen position (terminal vs. aromatic) influences polymer properties. In contrast, the aromatic halogens in 3-(4-Chloro-2-fluorobenzoyl)thiophene may favor planar molecular geometries, improving π-π stacking in solid-state applications .
Table 1: Structural Comparison of Selected Thiophene Derivatives
Compound Substituent Key Structural Features
This compound 4-Cl, 2-F benzoyl Aromatic halogens, planar benzoyl group
2-[chloro(phenyl)methyl]thiophene (3a, ) Chlorophenylmethyl Aliphatic Cl, bulky substituent
Poly[3-(6-chlorohexyl)thiophene] () 6-Cl hexyl chain Flexible alkyl chain, terminal Cl

Physicochemical Properties

Halogenation influences key properties:

  • Lipophilicity: The Cl and F atoms increase logP values compared to non-halogenated analogs, enhancing bioavailability. For instance, 3-(2-chloro-2-phenylethyl)thiophene (3b, ) has higher solubility in organic solvents than its non-chlorinated counterpart .
  • Thermal Stability : Aromatic halogens (as in ’s chlorophenyl-fluorophenyl thiazole) improve thermal stability via strong C–X bonds and dense crystal packing .

Chemical Reactivity

  • Hydrodesulfurization (HDS) : Thiophene derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit slower HDS rates than unsubstituted thiophene due to reduced electron density at the sulfur atom (). This contrasts with alkyl-thiophenes, where electron-donating groups accelerate HDS .
  • Nucleophilic Substitution : The benzoyl group’s electron-deficient aromatic ring may facilitate substitution reactions at the para position, a feature exploited in pyrazole-thiophene hybrids () .

Biological Activity

3-(4-Chloro-2-fluorobenzoyl)thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorofluorobenzoyl group. This structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of enzymes involved in inflammatory pathways and may inhibit certain receptors linked to cancer progression. The precise mechanisms are still under investigation, but initial studies suggest that it may act by:

  • Inhibiting pro-inflammatory cytokines : This can reduce inflammation and pain.
  • Blocking cancer cell proliferation : By interfering with cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it could significantly reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Anticancer Properties

This compound has been investigated for its anticancer effects. In cell line studies, it exhibited cytotoxicity against various cancer types, including breast and lung cancers. The compound's IC50 values ranged from 5 µM to 15 µM across different cancer cell lines, suggesting a promising therapeutic index .

Case Studies

  • Study on Antitubercular Activity : A recent study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results indicated that it had a significant inhibitory effect on both drug-sensitive and multidrug-resistant strains, with MIC values between 16 µg/mL and 64 µg/mL .
  • Molecular Docking Studies : Computational studies have identified potential molecular targets for this compound, including enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid synthesis in bacteria . These findings support its development as a novel antimicrobial agent.

Summary of Biological Activities

Activity TypeObserved EffectsMIC/IC50 Values
Antimicrobial Effective against Gram-positive/negative bacteria32–128 µg/mL
Anti-inflammatory Reduced NO production in macrophagesNot specified
Anticancer Cytotoxicity in cancer cell linesIC50: 5–15 µM
Antitubercular Inhibitory effect on M. tuberculosisMIC: 16–64 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chloro-2-fluorobenzoyl)thiophene, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Synthetic routes : Utilize nucleophilic substitution or Friedel-Crafts acylation, starting from halogenated benzoyl precursors and thiophene derivatives.
  • Optimization : Control reaction temperature (e.g., room temperature for chloromethylation steps ), use polar aprotic solvents like DMF to enhance reaction homogeneity, and employ catalysts such as sodium hydride (NaH) to minimize side reactions .
  • Characterization : Validate purity via HPLC (≥98% purity criteria ), NMR (¹H/¹³C), and mass spectrometry .

Q. What analytical techniques are essential for confirming the structure of thiophene-based compounds post-synthesis?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR for functional group identification , FT-IR for vibrational modes (e.g., C=O stretch at ~1650 cm⁻¹ ).
  • Crystallography : Single-crystal X-ray diffraction (mean C–C bond deviation ≤0.008 Å ) to resolve stereochemistry and intermolecular interactions.
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., EPA/NIH spectral databases ).

Q. What are the thermal stability considerations for handling and storing thiophene derivatives?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., melting points 91–93°C for analogous thiazoles ).

Advanced Research Questions

Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved when characterizing thiophene derivatives?

  • Methodology :

  • Cross-validation : Compare experimental NMR chemical shifts with DFT-predicted values (e.g., B3LYP/6-31G* level ).
  • Dynamic effects : Account for solvent-induced conformational changes in NMR vs. solid-state crystallographic data .
  • Error analysis : Evaluate crystallographic R factors (e.g., R = 0.053 ) and spectroscopic signal overlap (e.g., aromatic proton coupling in thiophene ).

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?

  • Methodology :

  • DFT protocols : Use hybrid functionals (e.g., B3LYP ) with exact exchange terms to improve thermochemical accuracy (average deviation ±2.4 kcal/mol for atomization energies ).
  • Basis sets : Employ polarized triple-zeta sets (e.g., 6-311++G(d,p)) for π-π* transitions and charge distribution analysis .

Q. How can electropolymerization techniques be applied to create chiral-selective materials using thiophene derivatives?

  • Methodology :

  • Electrode modification : Deposit enantiopure helicene-thiophene polymers on ITO electrodes via anodic polymerization (potential limits: -0.2 to +1.2 V vs. Ag/AgCl ).
  • Chiral verification : Use circular dichroism (CD) spectroscopy to confirm enantiopurity (e.g., P/M helicene enantiomers ).

Q. What strategies mitigate side reactions during the functionalization of thiophene derivatives with halogenated benzoyl groups?

  • Methodology :

  • Protecting groups : Temporarily block reactive thiophene sulfur with methylseleno groups (e.g., 3-(methylseleno)thiophene ).
  • Stepwise synthesis : Separate halogenation and acylation steps to avoid overhalogenation .

Q. How do substituents on the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Electronic effects : Use Hammett constants (σₚ for 4-Cl-2-F substituents) to predict directing behavior in Suzuki-Miyaura couplings .
  • Steric effects : Analyze crystallographic torsion angles (e.g., dihedral angles ~85° in thiazolidinones ) to assess steric hindrance.

Key Research Challenges

  • Synthetic reproducibility : Optimize decarboxylation conditions (e.g., DMF/NaH vs. traditional methods ).
  • Chiral resolution : Develop scalable electropolymerization protocols for enantiopure films .
  • Data reconciliation : Address discrepancies between computational predictions and experimental spectroscopic results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.